molecular formula C14H15N3O3S B6995015 2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide

2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide

Cat. No.: B6995015
M. Wt: 305.35 g/mol
InChI Key: GGYQLUXUXDXKBV-UHFFFAOYSA-N
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Description

2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a methylsulfanyl group, a nitro group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the introduction of the methylsulfanyl group and the formation of the propanamide moiety through amide bond formation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-methylsulfanyl-N-(6-nitrobenzyl)propanamide
  • 2-methyl-3-methylsulfanyl-N-(6-nitrophenyl)propanamide
  • 2-methyl-3-methylsulfanyl-N-(6-nitroquinolin-1-yl)propanamide

Uniqueness

Compared to similar compounds, 2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide stands out due to the presence of the isoquinoline ring, which can impart unique electronic and steric properties. This structural feature may enhance its interaction with biological targets and improve its efficacy in various applications.

Properties

IUPAC Name

2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(8-21-2)14(18)16-13-12-4-3-11(17(19)20)7-10(12)5-6-15-13/h3-7,9H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYQLUXUXDXKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)NC1=NC=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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